molecular formula C9H18N2 B1310515 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine CAS No. 78449-78-2

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

Cat. No. B1310515
CAS RN: 78449-78-2
M. Wt: 154.25 g/mol
InChI Key: GSROTWURVBARHL-UHFFFAOYSA-N
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Description

The compound 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine is a derivative of the pyrrolizine class, which is a prominent structural motif found in many biologically active natural products. Pyrrolizines are bicyclic compounds that contain a pyrrole ring fused to another five-membered ring. The hexahydro prefix indicates that the compound is fully saturated, meaning all the possible double bonds in the pyrrolizine ring system have been hydrogenated.

Synthesis Analysis

The synthesis of related pyrrolizine derivatives has been explored through various methods. One such method involves a Brønsted acid-catalyzed [6 + 2]-cycloaddition, which has been used to create densely substituted 2,3-dihydro-1H-pyrrolizines with high yields and excellent enantioselectivity . This process is significant as it provides a direct and catalytic route to synthesize these compounds, which are structurally similar to 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine.

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives is characterized by the presence of multiple stereogenic centers, which can be obtained with good yields and selectivity using the aforementioned synthetic methods . The conformational properties of related compounds, such as hexahydro-2H-thieno[2,3-c]pyrrole derivatives, have been explored using X-ray diffraction studies, demonstrating the potential to generate libraries of 3D-shaped molecules .

Chemical Reactions Analysis

Pyrrolizine derivatives can undergo various chemical reactions due to the presence of reactive sites in the molecule. For instance, the reaction of 2H-azirines with enamines can lead to the synthesis of pyrrole-2-carboxylic acid derivatives, which are structurally related to pyrrolizines . These reactions can yield a mixture of dihydropyrroles, which upon acid treatment can produce the desired compounds in moderate to high yields.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives are influenced by their molecular structure. The presence of stereogenic centers and the saturated nature of the hexahydro derivatives affect their reactivity and interaction with biological targets. For example, 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, which share a similar pyrrole moiety, have been synthesized and evaluated for their inhibitory activities against monoamine oxidase (MAO), showing significant potency and selectivity . This suggests that 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine could also exhibit interesting biological activities, although specific studies on this compound would be required to confirm such properties.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine and related compounds have been explored in the context of DNA binding and cytotoxicity. Research involving Cu(II) complexes of tridentate ligands, including variants similar in structure to 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine, has demonstrated significant DNA binding properties and minor structural changes in calf thymus DNA. These complexes also show varying degrees of cytotoxicity against different cancer cell lines, suggesting potential in cancer research (Kumar et al., 2012).

Chemical Transformations in Organic Synthesis

The chemical transformations of compounds structurally related to 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine have been studied for their potential applications in organic synthesis. For instance, the transformation of 7a-cyanohexahydro-1H-pyrrolizine into various substituted hexahydro-1H-pyrrolizines, which could be significant in synthesizing complex organic molecules (Miyano et al., 1987).

Development of Biosensing Platforms

Research involving derivatives of 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine has contributed to the development of advanced biosensing platforms. For example, the electropolymerization of related compounds on glassy carbon surfaces has enabled the creation of sensitive biosensing electrochemical platforms, which are instrumental in detecting biological molecules like antibodies (Ribeiro et al., 2020).

Catalysis and Chemical Reactions

Compounds akin to 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine have been utilized in catalytic processes and chemical reactions. Studies on palladium(II) complexes with ligands similar to this compound have shown effectiveness in catalyzing the methoxycarbonylation of olefins, thus highlighting their potential in industrial chemical processes (Zulu et al., 2020).

Structural and Mechanistic Studies in Coordination Chemistry

The structurally related compounds have been subject to structural and mechanistic studies in coordination chemistry, providing insights into complex formation and ligand behavior. For instance, the synthesis and characterization of various complexes, including the study of their binding to proteins like albumin, have been important in understanding the interactions at a molecular level (Silveira et al., 2013).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . These hazard statements indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes and avoiding inhalation of vapor or mist .

properties

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-6-5-9-3-1-7-11(9)8-2-4-9/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROTWURVBARHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444938
Record name 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine

CAS RN

78449-78-2
Record name 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Sparatore, N Basilico, M Casagrande… - Bioorganic & medicinal …, 2008 - Elsevier
Two pyrrolizidinylalkyl derivatives of 4-amino-7-chloroquinoline (MG2 and MG3) were prepared and tested in vitro against CQ-sensitive and CQ-resistant strains of Plasmodium …
Number of citations: 48 www.sciencedirect.com

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